Cas no 213686-09-0 ((2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride)

(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride
- (5R,2S)-2,5-DiaMinoadipic acid 2HCl
- (5R,2S)-2,5-DIAMINOADIPIC ACID 2HCL(5R,6S)-4-NITROBENZYL-3-[(2-AMINOETHYL)THIO]-6-[(1R)-1-HYDROXYETHYL]-1-AZABICYCLO[3....
- Hexanedioic acid,2,5-diamino-, dihydrochloride, (2R,5S)-rel- (9CI)
- hexanedio<wbr>
- LogP
- AX8032629
- (2R,5S)-2,5-Diaminohexanedioic acid--hydrogen chloride (1/2)
- (2R,5S)-2,5-Diaminohexanedioic acid diHCl
- AS-62156
- D83072
- AKOS015911730
- (2R,5S)-2,5-Diaminohexanedioicaciddihydrochloride
- C6H14Cl2N2O4
- CS-0158449
- DTXSID10672090
- MFCD09836085
- 213686-09-0
- (2S,5R)-2,5-diaminohexanedioic acid;dihydrochloride
- (2S, 5R)-2, 5-diaminohexanedioic acid;dihydrochloride
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- MDL: MFCD09836085
- Inchi: 1S/C6H12N2O4.2ClH/c7-3(5(9)10)1-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4+;;
- InChI Key: OLQCFLWGFNLVME-NDXJVULZSA-N
- SMILES: Cl[H].Cl[H].O([H])C([C@]([H])(C([H])([H])C([H])([H])[C@]([H])(C(=O)O[H])N([H])[H])N([H])[H])=O
Computed Properties
- Exact Mass: 248.03322
- Monoisotopic Mass: 248.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 162
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127
Experimental Properties
- PSA: 126.64
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM183355-1g |
(2R,5S)-2,5-diaminohexanedioic acid dihydrochloride |
213686-09-0 | 95% | 1g |
$1256 | 2023-02-18 | |
Key Organics Ltd | AS-62156-100MG |
(2R,5S)-2,5-diaminohexanedioic acid dihydrochloride |
213686-09-0 | >95% | 100mg |
£458.87 | 2025-02-08 | |
eNovation Chemicals LLC | D750072-100mg |
(5R,2S)-2,5-Diaminoadipic acid 2HCl |
213686-09-0 | 95+% | 100mg |
$315 | 2024-06-06 | |
Chemenu | CM183355-1g |
(2R,5S)-2,5-diaminohexanedioic acid dihydrochloride |
213686-09-0 | 95% | 1g |
$2109 | 2021-06-09 | |
eNovation Chemicals LLC | D750072-50mg |
(5R,2S)-2,5-Diaminoadipic acid 2HCl |
213686-09-0 | 95+% | 50mg |
$230 | 2024-06-06 | |
Chemenu | CM183355-50mg |
(2R,5S)-2,5-diaminohexanedioic acid dihydrochloride |
213686-09-0 | 95% | 50mg |
$228 | 2023-02-18 | |
Chemenu | CM183355-250mg |
(2R,5S)-2,5-diaminohexanedioic acid dihydrochloride |
213686-09-0 | 95% | 250mg |
$502 | 2023-02-18 | |
Aaron | AR00C29G-100mg |
(5R,2S)-2,5-Diaminoadipic acid 2HCl |
213686-09-0 | 95% | 100mg |
$346.00 | 2025-02-10 | |
Aaron | AR00C29G-250mg |
(5R,2S)-2,5-Diaminoadipic acid 2HCl |
213686-09-0 | 95% | 250mg |
$519.00 | 2025-02-10 | |
1PlusChem | 1P00C214-250mg |
(5R,2S)-2,5-Diaminoadipic acid 2HCl |
213686-09-0 | 95% | 250mg |
$225.00 | 2023-12-19 |
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride
Introduction to (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride (CAS No. 213686-09-0)
(2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride, identified by the CAS number 213686-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and biomedicine. This compound, characterized by its specific stereochemical configuration and amino-carboxylate functional groups, exhibits a unique set of chemical and biological properties that make it a valuable candidate for various therapeutic applications.
The molecular structure of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride consists of a hexane backbone with amino groups at the 2nd and 5th positions, and carboxylate groups at the 1st and 6th positions. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for formulation in pharmaceutical products. This structural arrangement contributes to its potential role as a chelating agent, a building block for peptide synthesis, and a precursor in the development of novel therapeutic agents.
In recent years, there has been growing interest in the applications of this compound within the realm of drug discovery and development. Its stereochemistry, particularly the (2R,5S) configuration, is crucial as it influences the compound's interaction with biological targets. This specificity is highly valued in medicinal chemistry, where enantiopurity is often a key factor in determining the efficacy and safety of a drug.
One of the most promising areas of research involving (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is its potential as a component in targeted therapy. Studies have shown that this compound can act as a scaffold for designing molecules that interact selectively with specific biological pathways. For instance, its ability to chelate metal ions makes it useful in developing anti-cancer agents that leverage metal-based chemotherapy. The precise stereochemistry also allows for fine-tuning of pharmacokinetic properties, such as bioavailability and metabolic stability.
The compound's role in peptide mimetics is another area of active investigation. Peptides are essential biomolecules involved in numerous physiological processes, but their use as therapeutics is often limited by issues like poor stability and rapid degradation. By incorporating (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride into peptide analogs, researchers can enhance their structural integrity and improve their pharmacological profiles. This approach has shown promise in developing novel treatments for neurological disorders and inflammatory conditions.
Recent advancements in computational chemistry have also facilitated the exploration of new applications for this compound. Molecular modeling studies have revealed that (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride can be engineered to exhibit specific binding affinities with target proteins. This capability is particularly relevant in the development of enzyme inhibitors and receptor modulators, which are critical for treating diseases such as diabetes and cardiovascular disorders.
The synthesis of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride presents both challenges and opportunities. While traditional synthetic routes have been established, there is ongoing research to optimize these methods for greater efficiency and scalability. Techniques such as asymmetric catalysis and chiral resolution are being explored to ensure high enantiomeric purity. These advancements not only improve the availability of the compound but also reduce production costs, making it more accessible for industrial applications.
The safety profile of (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride is another important consideration. Preclinical studies have demonstrated its tolerance at various doses across different animal models. However, further research is needed to fully understand its long-term effects and potential side interactions with other drugs. Collaborative efforts between academic institutions and pharmaceutical companies are essential to bridge this gap through rigorous toxicological assessments.
The future prospects for (2R,5S)-2,5-Diaminohexanedioic acid dihydrochloride are vast and multifaceted. As our understanding of biological systems continues to evolve, so does the potential for this compound to contribute to innovative therapeutic solutions. Whether it serves as a key intermediate in drug synthesis or an active component in final formulations, its unique properties position it as a cornerstone in modern medicinal chemistry.
